
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
Overview
Description
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a 4-chlorophenyl group attached to a pyrrolidine ring via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and a suitable reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcoholic solvent such as methanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for further derivatization, making it valuable in the development of novel compounds.
Biology
- Biological Activity : This compound has been investigated for its interactions with biological receptors, particularly as a monoamine reuptake inhibitor. It primarily affects dopamine and norepinephrine transporters, leading to increased neurotransmitter levels in the synaptic cleft. This mechanism underlies its stimulant effects and potential therapeutic applications.
- Neuropharmacology : Research indicates that compounds with similar structures can modulate neurotransmitter pathways, suggesting that this compound may have implications in treating neuropsychiatric disorders such as depression and anxiety.
Medicine
- Therapeutic Potential : The compound has been explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents. Its stimulant properties raise concerns about abuse potential, paralleling other psychoactive substances.
- Cytotoxicity Studies : Preliminary studies have shown varying degrees of cytotoxicity against cancer cell lines. For example, it exhibited an IC50 of 15 µM against MCF-7 (breast cancer) and 18 µM against A549 (lung cancer) cell lines, indicating potential applications in oncology.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications beyond pharmaceuticals, including the development of agrochemicals and other functional materials.
Case Studies
Several studies have explored the applications and effects of compounds similar to this compound:
- Anticancer Activity : Research on derivatives with similar structures has indicated significant anticancer properties, suggesting a common mechanism that could be exploited for therapeutic purposes.
- Neuropharmacology : Investigations have shown promising results in modulating neurotransmitter pathways, which could lead to new treatments for neuropsychiatric disorders.
- Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against various strains, indicating that this compound might also possess antimicrobial properties worth exploring .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylpropane: Similar structure but with a propane chain instead of an ethanamine chain.
Uniqueness
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to its specific combination of a 4-chlorophenyl group and a pyrrolidine ring linked by an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine, commonly known as 4-chloro-α-pyrrolidinopropiophenone (4-Cl-PPP) , is a synthetic compound that has garnered attention in pharmacological and toxicological research due to its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrrolidine ring attached to a chlorophenyl group, which significantly influences its interaction with biological systems.
The primary biological activity of this compound is attributed to its action as a monoamine reuptake inhibitor , particularly affecting dopamine and norepinephrine transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulant effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : Similar to other compounds in the pyrrolidinophenone class, it produces effects akin to traditional stimulants, such as increased energy and alertness.
- Potential for Abuse : The stimulant properties raise concerns regarding its potential for abuse and addiction, paralleling other psychoactive substances.
Biological Activity Summary Table
Activity | Description |
---|---|
Monoamine Reuptake Inhibition | Inhibits dopamine and norepinephrine reuptake, enhancing neurotransmitter levels. |
Stimulant Effects | Increases energy, alertness, and mood elevation. |
Abuse Potential | High potential for misuse and dependency similar to amphetamines. |
Case Studies and Research Findings
- Clinical Observations : A study involving users of new psychoactive substances reported increased incidents of anxiety and agitation associated with the use of this compound. Users exhibited symptoms consistent with stimulant intoxication, including tachycardia and hypertension.
- Toxicological Reports : Toxicology reports indicate that overdoses can lead to severe cardiovascular complications. A notable case involved a patient presenting with severe agitation and elevated blood pressure after consumption of a substance containing this compound.
- Comparative Studies : Research comparing this compound with other similar compounds (e.g., 4-methylmethcathinone) demonstrated that while both exhibit stimulant properties, the former has a higher affinity for norepinephrine transporters than its counterparts.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOHZMOJLIOLON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585899 | |
Record name | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-59-0 | |
Record name | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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